molecular formula C7H8N4O2 B1442355 1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) CAS No. 1173018-79-5

1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)

Cat. No. B1442355
CAS RN: 1173018-79-5
M. Wt: 187.12 g/mol
InChI Key: QUNWUDVFRNGTCO-UDYOVZSYSA-N
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Description

Paraxanthine, also known as 1,7-dimethylxanthine, is a major plasma and urinary metabolite of caffeine . It is a dimethylxanthine having the two methyl groups located at positions 1 and 7 . It is a central nervous system stimulant and is the main metabolite of caffeine in humans, making up 80% of the three dimethylxanthine metabolites produced by caffeine demethylation .


Synthesis Analysis

The synthesis of 1,7-Dimethylxanthine involves two steps: acylation reaction of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate using commercially available methylcarbamoyl chloride as the starting material, and cyclization of the pyrimidine ring with aqueous sodium hydroxide .


Molecular Structure Analysis

1,7-Dimethylxanthine is a dimethylxanthine having the two methyl groups located at positions 1 and 7 .


Chemical Reactions Analysis

Paraxanthine is the primary metabolite of caffeine in humans and other animals. Shortly after ingestion, roughly 84% of caffeine is metabolized into paraxanthine by hepatic cytochrome P450, which removes a methyl group from the N3 position of caffeine .


Physical And Chemical Properties Analysis

1,7-Dimethylxanthine has a molecular weight of 187.12 g/mol. It has a melting point of 294-296 °C .

Scientific Research Applications

Pharmacological Characterization and Biological Activity

1,7-Dimethylxanthine (paraxanthine) plays a significant role in pharmacological research due to its presence as a metabolite of caffeine and inherent biological activities. Studies have explored its effects on ion currents in cells, revealing insights into its potential mechanism of action in modulating cellular processes. For instance, research on KMUP-1, a xanthine and piperazine derivative, demonstrated its effects on voltage-gated Na+ and Ca2+-activated K+ currents in pituitary tumor cells, shedding light on its pharmacological properties and potential therapeutic applications (Y. Lo et al., 2015).

Analytical Methodologies

The development of analytical methodologies for quantifying xanthine derivatives, including paraxanthine, in biological samples is critical for pharmacokinetic and toxicological studies. A method employing gas chromatography and isotope dilution-mass spectrometry (GC-IDMS) has been described for the determination of theophylline and other xanthines in human plasma or serum, showcasing the precision and specificity required for clinical and research applications (M. Kress et al., 2002).

Electrochemical Studies

Electrochemical studies have investigated the oxidation properties of methylxanthines, including 1,7-dimethylxanthine. Such research provides insights into the electrochemical behavior of these compounds, which is relevant for understanding their biological roles and potential applications in developing electrochemical sensors or probes (R. Goyal et al., 2003).

Toxicological Evaluation

The safety profile of paraxanthine has been assessed through various toxicological studies. Research evaluating its mutagenicity, genotoxicity, and acute to subchronic oral toxicity in rats has provided valuable data supporting its safety for potential therapeutic use. Such studies are foundational for the development of paraxanthine-based drugs or for evaluating the health implications of caffeine consumption (M. Purpura et al., 2021).

Neuroprotective Potential

Investigations into the neuroprotective effects of caffeine and its metabolites, including paraxanthine, have highlighted their potential in reducing the incidence of neurodegenerative diseases. Studies focusing on the uptake of cysteine in hippocampal slices suggest that paraxanthine may contribute to the neuroprotective action of caffeine by influencing glutathione synthesis in neuronal cells (N. Matsumura et al., 2018).

Mechanism of Action

Target of Action

1,7-Dimethylxanthine-[13C4,15N3], also known as Para-xanthine, primarily targets adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer (as adenosine triphosphate and adenosine diphosphate) and signal transduction (as cyclic adenosine monophosphate) .

Mode of Action

Para-xanthine interacts with its targets by antagonizing adenosine receptors . This means it binds to these receptors and blocks their activation by adenosine. This action results in stimulatory effects, as the normal activity of adenosine is to slow down nerve activity . Para-xanthine also inhibits phosphodiesterase (PDE9) activity , which is hypothesized to increase glutamate and dopamine release by potentiating nitric oxide signaling .

Biochemical Pathways

Para-xanthine is a primary metabolite of caffeine . After ingestion, roughly 84% of caffeine is metabolized into para-xanthine by hepatic cytochrome P450, which removes a methyl group from the N3 position of caffeine . Para-xanthine can then be further metabolized into other compounds through various pathways .

Pharmacokinetics

The pharmacokinetics of para-xanthine involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, para-xanthine is rapidly absorbed and distributed throughout the body . It is metabolized in the liver by cytochrome P450 enzymes, and the metabolites are excreted in the urine .

Result of Action

The molecular and cellular effects of para-xanthine’s action include increased glutamate and dopamine release, which can lead to heightened alertness, arousal, and locomotor activity . By blocking the inhibitory action of adenosine on its receptors, para-xanthine enhances the firing of neurons and the release of neurotransmitters .

Action Environment

The action, efficacy, and stability of para-xanthine can be influenced by various environmental factors. For instance, the presence of other stimulants can potentiate its effects. Additionally, individual factors such as age, liver function, and genetic variations in metabolizing enzymes can affect the metabolism and action of para-xanthine .

Future Directions

Paraxanthine, being a metabolite of caffeine, has similar stimulant properties. Studies indicate that, similar to caffeine, simultaneous antagonism of adenosine receptors is responsible for paraxanthine’s stimulatory effects . This suggests that paraxanthine could be a safer alternative to caffeine in humans .

properties

IUPAC Name

1,7-dimethyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i4+1,5+1,6+1,7+1,8+1,9+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWUDVFRNGTCO-UDYOVZSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[15N][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703026
Record name 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173018-79-5
Record name 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-79-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

N-Demethylation of paraxanthine by Ndm also resulted in production of formaldehyde. After 90 minutes of incubation, 338.5±7.7 μM of paraxanthine was N-demethylated by 7.4 units of Ndm and approximately 540.6±20.9 μM of formaldehyde was produced (FIG. 5). 7-Methylxanthine (126.9±6.40 μM) and xanthine (193.7±4.0 μM) were the N-demethylated products. Tallying up all the products formed from paraxanthine, it was determined that approximately one molecule of formaldehyde was produced per methyl group removed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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